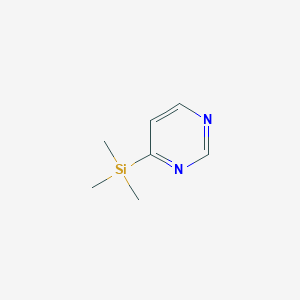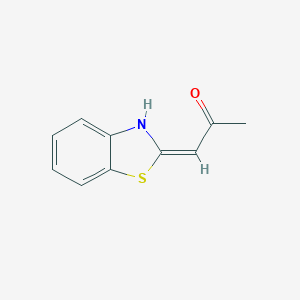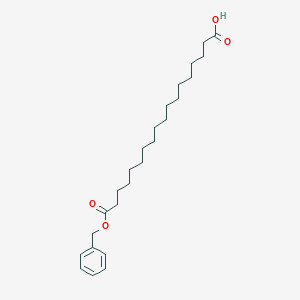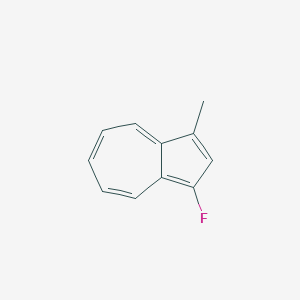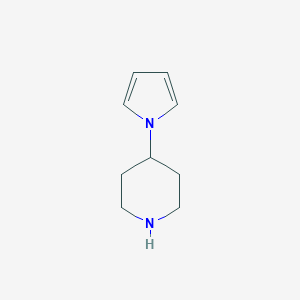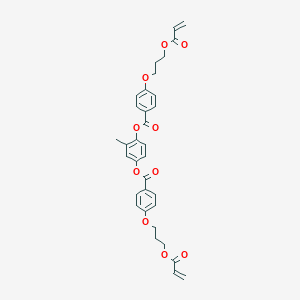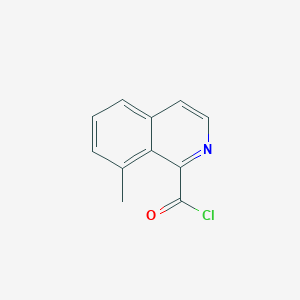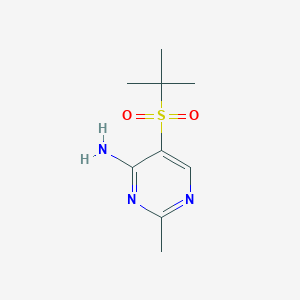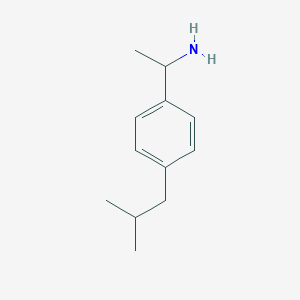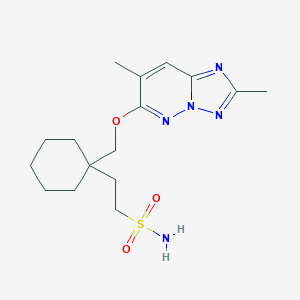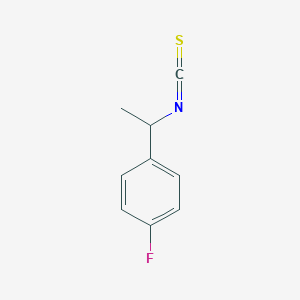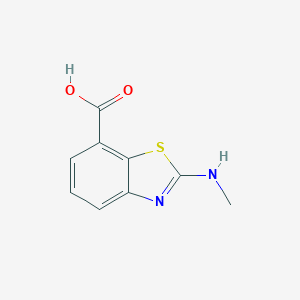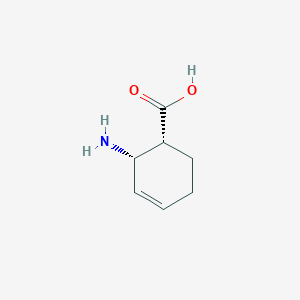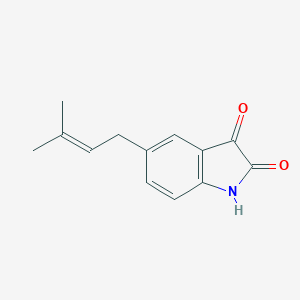
5-(3-Methyl-2-butenyl)-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Methyl-2-butenyl)-1H-indole-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential use as a pharmacological agent. This compound is commonly referred to as norlichexanthone or NLX and is a derivative of the xanthone family. NLX has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.
作用机制
The mechanism of action of NLX is not fully understood, but studies have suggested that NLX exerts its biological effects through multiple pathways. NLX has been found to inhibit the NF-kappaB signaling pathway, which plays a crucial role in the regulation of inflammation and immune responses. NLX has also been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant enzymes. Additionally, NLX has been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
生化和生理效应
NLX has been found to exhibit several biochemical and physiological effects. NLX has been shown to reduce the levels of reactive oxygen species and lipid peroxidation products, indicating its antioxidant activity. NLX has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, indicating its anti-inflammatory activity. Furthermore, NLX has been shown to induce apoptosis in cancer cells and inhibit tumor growth, indicating its anti-cancer activity.
实验室实验的优点和局限性
NLX has several advantages for lab experiments. NLX is a stable compound that can be easily synthesized or extracted from natural sources. NLX has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, there are some limitations to the use of NLX in lab experiments. NLX is a relatively new compound, and its biological effects are not fully understood. Additionally, the optimal dose and duration of NLX treatment for various conditions are still unclear.
未来方向
There are several future directions for the study of NLX. Further studies are needed to elucidate the mechanism of action of NLX and its potential use as a pharmacological agent. Studies are also needed to determine the optimal dose and duration of NLX treatment for various conditions. Additionally, the use of NLX in combination with other drugs for the treatment of various diseases should be explored. Finally, the development of novel NLX derivatives with improved pharmacological properties should be considered.
Conclusion:
In conclusion, 5-(3-Methyl-2-butenyl)-1H-indole-2,3-dione or NLX is a promising compound with potential pharmacological applications. NLX has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. The synthesis method of NLX includes chemical synthesis, microbial fermentation, and plant extraction. The mechanism of action of NLX is not fully understood, but studies have suggested that NLX exerts its biological effects through multiple pathways. NLX has several advantages for lab experiments, including its stability and low toxicity. However, further studies are needed to fully understand the potential of NLX as a pharmacological agent.
合成方法
NLX can be synthesized through various methods, including chemical synthesis, microbial fermentation, and plant extraction. The chemical synthesis of NLX involves the reaction of 3-methyl-2-butenal with indole-2,3-dione in the presence of a catalyst. Microbial fermentation involves the use of microorganisms such as Streptomyces sp. and Aspergillus sp. to produce NLX. Plant extraction involves the isolation of NLX from plants such as Garcinia species and Hypericum species.
科学研究应用
NLX has been extensively studied for its potential use as a pharmacological agent. Several studies have reported the anti-inflammatory, antioxidant, and anti-cancer properties of NLX. NLX has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. NLX has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
属性
CAS 编号 |
177957-18-5 |
|---|---|
产品名称 |
5-(3-Methyl-2-butenyl)-1H-indole-2,3-dione |
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC 名称 |
5-(3-methylbut-2-enyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C13H13NO2/c1-8(2)3-4-9-5-6-11-10(7-9)12(15)13(16)14-11/h3,5-7H,4H2,1-2H3,(H,14,15,16) |
InChI 键 |
DRTSBKDWIKMSCI-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=CC2=C(C=C1)NC(=O)C2=O)C |
规范 SMILES |
CC(=CCC1=CC2=C(C=C1)NC(=O)C2=O)C |
同义词 |
1H-Indole-2,3-dione, 5-(3-methyl-2-butenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



